Product packaging for [2,2'-Bipyridine]-3-carboxylic acid(Cat. No.:CAS No. 220340-46-5)

[2,2'-Bipyridine]-3-carboxylic acid

Cat. No.: B1279253
CAS No.: 220340-46-5
M. Wt: 200.19 g/mol
InChI Key: OQVVVVYHNKQXHR-UHFFFAOYSA-N
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Description

Contextualizing Bipyridine Derivatives in Contemporary Chemical Research

Bipyridines and their derivatives are foundational components in a wide array of chemical applications. mdpi.com They are integral to the synthesis of biologically active molecules, serve as ligands in transition-metal catalysis, and are key to the development of photosensitizers and viologens. mdpi.comnih.gov Their versatility also extends to the realm of supramolecular chemistry, where they are used to construct complex architectures. mdpi.comnih.gov

The significance of bipyridine derivatives is underscored by their use in high-tech applications such as molecular motors, machines, and switches. nih.gov Furthermore, they are crucial building blocks in the formation of covalent organic and metal-organic frameworks (COFs and MOFs). nih.gov A defining characteristic of these derivatives is their multifunctionality, often exhibiting interesting electronic, optical, electrochemical, and magnetic properties. nih.gov

Unique Structural and Electronic Features of [2,2'-Bipyridine]-3-carboxylic acid for Advanced Research

The structure of this compound, a derivative of 2,2'-bipyridine (B1663995), is notable for the presence of a carboxylic acid group. This functional group, when incorporated into the bipyridine framework, can influence the molecule's biological activity and its potential applications. rsc.org The parent compound, 2,2'-bipyridine, is a bidentate chelating ligand known for its robust redox stability and the ease with which it can be functionalized. researchgate.net

The addition of a carboxylic acid group introduces a potential coordination site, although studies on related dicarboxylic acid derivatives have shown that the carboxylic acid groups may not always participate in coordination with a metal center. rsc.org This selective coordination, involving the nitrogen atoms of the bipyridine ring, allows for the tuning of the electronic and steric properties of the resulting metal complexes. rsc.orgrsc.org This targeted modification is a key area of interest for researchers developing new materials and catalysts.

Historical Development and Evolution of Research on Carboxylated Bipyridines

The history of 2,2'-bipyridine itself dates back to 1888, when it was first prepared by Fritz Blau through the dry distillation of copper(II) pyridine-2-carboxylate. nih.gov Early research focused on its coordination chemistry and analytical applications. nih.gov Over the years, synthetic methods have evolved significantly, with the development of techniques like the Ullmann reaction, Suzuki coupling, Negishi coupling, and Stille coupling to produce various bipyridine derivatives. mdpi.comnih.gov

The introduction of carboxylic acid functionalities onto the bipyridine scaffold represents a significant advancement in the field. This modification allows for the creation of new ruthenium(II) complexes, for example, with potential applications in medicine. rsc.orgrsc.org Research has explored how the position of the carboxylic acid group on the bipyridine ring influences the biological activities of the resulting complexes, including their DNA/protein binding affinity, antioxidant activity, and cytotoxicity. rsc.org

Scope and Significance of Current Academic Investigations Pertaining to this compound

Current research on this compound and its derivatives is diverse and expanding. One major area of focus is in the development of novel metal complexes for various applications. For instance, rhenium-coordinating polyamides derived from a bipyridine dicarboxylic acid have been synthesized and studied for their potential in the electrochemical reduction of carbon dioxide. escholarship.org

Furthermore, the synthesis of functionalized 2-pyridone-3-carboxylic acids and their subsequent decarboxylation is another active area of investigation. nih.gov These studies often include an evaluation of the antimicrobial activity of the synthesized compounds, highlighting the ongoing search for new therapeutic agents. nih.gov The ability to create a wide range of substituted bipyridine derivatives through methods like Pd-catalyzed cross-coupling reactions continues to drive the exploration of their potential in materials science, catalysis, and medicine. lboro.ac.uk

Compound Name CAS Number Molecular Formula Key Research Area
[2,2'-Bipyridine]-3,3'-dicarboxylic acid4433-01-6C12H8N2O4Member of bipyridines nih.govchemicalbook.com
[2,2'-Bipyridine]-4,4'-dicarboxylic acid6813-38-3Not AvailableOrganic Building Blocks bldpharm.com
[2,2'-Bipyridine]-5,5'-dicarboxylic acid1802-30-8C12H8N2O4Rhenium coordination polyamides for CO2 reduction escholarship.orgnih.gov
2,2'-Bipyridine-4-carboxylic acidNot AvailableC11H8N2O2Unique chemical for early discovery research sigmaaldrich.com
[2,3'-bipyridine]-2'-carboxylic acidNot AvailableC11H8N2O2Structural Information uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B1279253 [2,2'-Bipyridine]-3-carboxylic acid CAS No. 220340-46-5

Properties

IUPAC Name

2-pyridin-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVVVVYHNKQXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433121
Record name [2,2'-Bipyridine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220340-46-5
Record name [2,2'-Bipyridine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 2,2 Bipyridine 3 Carboxylic Acid

Chemo- and Regioselective Synthesis of the Bipyridine Core with Carboxylic Acid Functionalization

The construction of the [2,2'-Bipyridine]-3-carboxylic acid scaffold with precise control over the placement of the carboxylic acid group is a key challenge. Several synthetic strategies have been developed to address this, ranging from the coupling of pre-functionalized pyridine (B92270) rings to the formation of the pyridine ring system itself.

Strategies Involving Cross-Coupling Reactions for Bipyridine Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively utilized in the synthesis of bipyridine derivatives. wikipedia.orgnih.govnih.gov The Suzuki, Negishi, and Stille couplings are particularly prominent in this regard, offering pathways to assemble the bipyridine core from appropriately substituted pyridine precursors. nih.govresearchgate.netorgsyn.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for constructing biaryl systems, including bipyridines. nih.govresearchgate.net For the synthesis of this compound, this could involve the coupling of a pyridine-2-boronic acid or ester with a 2-halopyridine-3-carboxylic acid derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. mdpi.com

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. orgsyn.orgwikipedia.org This method can be employed to synthesize this compound by coupling a 2-pyridylzinc halide with a 2-halopyridine-3-carboxylic acid or its ester. orgsyn.org The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.org

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. harvard.edumdpi.comwikipedia.orgorganic-chemistry.orglibretexts.org To synthesize the target molecule, a 2-(trialkylstannyl)pyridine could be coupled with a 2-halopyridine-3-carboxylic acid derivative. A significant drawback of this method is the toxicity of the organotin reagents. wikipedia.org

Cross-Coupling ReactionOrganometallic ReagentHalide/ElectrophileCatalyst/ConditionsKey Advantages
Suzuki Coupling Pyridine-2-boronic acid/ester2-Halopyridine-3-carboxylic acid/esterPd catalyst, baseCommercially available reagents, mild conditions
Negishi Coupling 2-Pyridylzinc halide2-Halopyridine-3-carboxylic acid/esterPd or Ni catalystHigh reactivity, functional group tolerance
Stille Coupling 2-(Trialkylstannyl)pyridine2-Halopyridine-3-carboxylic acid/esterPd catalystStability of organotin reagents

Pyridine Annulation and Functionalization Approaches

Pyridine annulation strategies involve the construction of one of the pyridine rings onto an existing pyridine scaffold. These methods offer a high degree of control over the substitution pattern of the final bipyridine product.

One notable approach is the Kröhnke pyridine synthesis , which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. taylorfrancis.com This methodology allows for the formation of highly functionalized pyridines. While direct synthesis of this compound via this method is not explicitly detailed in readily available literature, the versatility of the reaction suggests its potential applicability with appropriately designed precursors.

Direct Carboxylation and Esterification Reactions on Bipyridine Scaffolds

An alternative to building the bipyridine core with the carboxylic acid already in place is the direct functionalization of a pre-formed 2,2'-bipyridine (B1663995) molecule. Direct C-H carboxylation of heteroarenes with carbon dioxide is an attractive and atom-economical approach. elsevierpure.commdpi.com Recent advances have shown that transition metal catalysts, such as those based on rhodium or palladium, can facilitate the direct carboxylation of C-H bonds. acs.org However, achieving regioselectivity at the 3-position of 2,2'-bipyridine remains a significant challenge due to the electronic properties of the pyridine rings.

Decarboxylative cross-coupling reactions represent another strategy where a carboxylic acid is used as a coupling partner with an organic halide, leading to the formation of a new carbon-carbon bond with the extrusion of carbon dioxide. nih.govwikipedia.org

Utilization of Specialized Precursors in Synthetic Routes, such as malononitrile derivatives.

Malononitrile and its derivatives are versatile building blocks in the synthesis of various nitrogen-containing heterocyclic compounds, including pyridines. taylorfrancis.com Multicomponent reactions involving malononitrile can lead to the formation of highly substituted pyridine rings. taylorfrancis.comuni-regensburg.demdpi.com For instance, the reaction of an aldehyde, malononitrile, and a suitable active methylene compound in the presence of a base can yield a polysubstituted pyridine. By carefully selecting the starting materials, it is conceivable to construct a pyridine ring with the necessary functionalities that can then be converted into the this compound structure.

Post-Synthetic Modifications and Derivatization of this compound

Once the this compound core has been synthesized, the carboxylic acid group serves as a versatile handle for further modifications, allowing for the fine-tuning of the molecule's properties for specific applications.

Amidation and Esterification Reactions for Ligand Modification

The carboxylic acid functionality of this compound can be readily converted into amides and esters, which are common modifications to alter the steric and electronic properties of bipyridine ligands.

Amidation: Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. fishersci.co.ukorganic-chemistry.orgnih.govyoutube.com This is typically achieved using a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Borate esters have also been shown to be effective reagents for direct amidation. orgsyn.orgorganic-chemistry.org The resulting amides can introduce a wide range of functional groups and steric bulk to the bipyridine ligand.

Esterification: Esterification is the reaction of the carboxylic acid with an alcohol, typically under acidic conditions (Fischer esterification) or by using an activating agent. semanticscholar.org Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to promote the reaction. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent before reaction with the alcohol.

Modification ReactionReagent(s)ProductPurpose of Modification
Amidation Primary or secondary amine, coupling agent (e.g., EDC, HOBt)[2,2'-Bipyridine]-3-carboxamideIntroduce new functional groups, alter steric and electronic properties, create building blocks for larger structures.
Esterification Alcohol, acid catalyst or coupling agent[2,2'-Bipyridine]-3-carboxylate esterProtect the carboxylic acid, modify solubility, create precursors for further reactions.

Transformations of the Carboxylic Acid Group for Extended Conjugation

The carboxylic acid group on the this compound scaffold serves as a versatile handle for chemical modification. These transformations are often aimed at extending the π-conjugated system of the molecule, which is essential for tuning its electronic and photophysical properties for applications in dyes, sensors, and electronic materials.

Key transformations include:

Esterification: Conversion of the carboxylic acid to an ester allows for the introduction of a wide variety of functional groups. For instance, reacting it with alcohols containing other aromatic or unsaturated moieties can create larger conjugated systems.

Amidation: Amide bond formation is another robust method for extending conjugation. Coupling the carboxylic acid with amines that bear electronically active groups (e.g., pyrene, carbazole) results in molecules with enhanced charge-transfer characteristics.

Decarbonylative Coupling: Advanced palladium-catalyzed methods can be employed to couple the carboxylic acid (often activated as an ester) with other molecules, such as terminal alkynes. This reaction directly forms a new carbon-carbon bond, effectively elongating the conjugated path.

Conversion to Heterocycles: The carboxylic acid can serve as a precursor for the synthesis of various heterocycles like oxadiazoles or thiazoles. These rings can be integrated into the structure to modulate the electronic properties of the final compound.

These modifications leverage standard organic reactions to append new chemical entities onto the bipyridine core, thereby systematically altering the molecule's absorption and emission properties.

Table 1: Key Transformations of the Carboxylic Acid Group This table is interactive. You can sort and filter the data.

Transformation Reagents/Conditions Purpose
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agents (e.g., DCC) Introduce new functional groups, improve solubility, link to other conjugated systems.
Amidation Amine, Coupling Agents (e.g., HATU, EDCI) Form robust linkages, create charge-transfer systems, attach biomolecules.
Decarbonylative Sonogashira Coupling Activation to 2-pyridyl ester, PdCl₂(dppf), dppp, CuI, Terminal Alkyne Directly form a C-C bond with an alkyne, significantly extending the π-system.

Selective Functionalization of the Bipyridine Moiety

Beyond modifying the carboxylic acid, the bipyridine rings themselves can be functionalized to fine-tune the molecule's properties. Selective functionalization requires careful control of regiochemistry due to the presence of two distinct pyridine rings, one of which is electron-deficient due to the carboxylic acid group.

Common strategies include:

Halogenation: Direct halogenation (e.g., bromination or chlorination) can introduce a halogen atom onto the bipyridine core. This halogen then serves as a handle for subsequent cross-coupling reactions. The position of halogenation is directed by the existing substituents.

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of this compound are excellent substrates for a variety of cross-coupling reactions. acs.org

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds with aryl or vinyl groups. mdpi.com

Negishi Coupling: Coupling with organozinc reagents, which often shows high functional group tolerance. nih.gov

Stille Coupling: The use of organotin reagents, though concerns about toxicity are leading to decreased use. nih.gov

Sonogashira Coupling: Attachment of terminal alkynes, which is highly effective for extending π-conjugation. nih.gov

Direct C-H Activation/Arylation: Modern catalytic methods allow for the direct formation of C-C bonds by activating a C-H bond on the bipyridine ring and coupling it with an aryl halide. mdpi.com This approach is highly atom-economical as it avoids the pre-functionalization (e.g., halogenation) of the bipyridine moiety.

The choice of reaction and catalyst system is critical for achieving selectivity and high yields, allowing for the precise construction of complex, functional bipyridine derivatives. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for developing environmentally benign and sustainable chemical processes. This involves minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous-Phase Synthetic Protocols

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research into the synthesis of bipyridines increasingly focuses on alternative reaction media.

Aqueous-Phase Synthesis: Performing reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. While the solubility of organic precursors can be a challenge, the use of phase-transfer catalysts or water-soluble ligands can facilitate reactions like Suzuki and other cross-coupling reactions in aqueous media. organic-chemistry.org For instance, Pd(II)/bipyridine systems have been used to catalyze reactions in water-based solvent mixtures. organic-chemistry.org

Solvent-Free Reactions: Solid-state or melt-phase reactions eliminate the need for solvents entirely. Mechanochemistry, where mechanical force (e.g., ball milling) is used to induce reactions, is a promising solvent-free technique for Ullmann-type homocoupling and other reactions used to form the bipyridine core.

While protocols specifically for this compound are still emerging, the principles have been successfully applied to the synthesis of the core bipyridine scaffold, indicating a viable path forward.

Catalytic and Enzyme-Assisted Synthetic Approaches

Catalysis is a cornerstone of green chemistry, as catalysts can replace stoichiometric reagents, reduce energy consumption by lowering activation energies, and enable more selective transformations, thereby minimizing byproducts.

Transition-Metal Catalysis: The synthesis of the bipyridine skeleton heavily relies on transition-metal catalysis. mdpi.com Modern catalysts based on palladium, nickel, and copper are highly efficient for cross-coupling reactions (e.g., Suzuki, Negishi) and homocoupling reactions (e.g., Ullmann), which are the primary methods for constructing the C-C bond between the two pyridine rings. mdpi.comlboro.ac.uk These catalytic methods are superior to older stoichiometric methods that used large amounts of copper powder (classical Ullmann reaction). nih.gov

Enzyme-Assisted Approaches: Biocatalysis using enzymes offers high selectivity under mild conditions (aqueous environment, neutral pH, ambient temperature). While the enzymatic synthesis of pyridine carboxylic acids from biological precursors is known, the application of enzymes to catalyze the C-C coupling reaction to form a bipyridine scaffold is not yet well-established and represents an area for future research. nasa.gov

The development of more active, stable, and recyclable catalysts is a continuous goal in making the synthesis of bipyridines more sustainable. researchgate.net

Table 2: Catalytic Systems for Bipyridine Synthesis This table is interactive. You can sort and filter the data.

Reaction Type Catalyst System Key Advantages
Suzuki Coupling Pd(PPh₃)₄, Pd(OAc)₂ with ligands High functional group tolerance, mild conditions, commercially available reagents. mdpi.com
Ullmann Homocoupling Ni or Pd catalysts, Cu powder Effective for symmetrical bipyridines, modern catalytic versions reduce metal waste. mdpi.comnih.gov
Negishi Coupling PdBr(Ph)(PPh₃)₂ High catalyst activity, stable in air and moisture. nih.gov

Atom Economy and Sustainability Considerations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a greener process with less waste generation.

When comparing synthetic routes to the bipyridine core:

Addition and Rearrangement Reactions are ideal, often achieving 100% atom economy as all reactant atoms are incorporated into the product. The [2+2+2] cycloaddition of alkynes and nitriles to form pyridines is a highly atom-economical route. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki): These reactions are generally considered atom-economical. The main byproducts are inorganic salts (e.g., from the base used), which are less hazardous than the large organic or metal byproducts of other methods. researchgate.net

Classical Stoichiometric Reactions (e.g., Wurtz, Ullmann): These reactions often have poor atom economy. For example, the classical Ullmann reaction requires a stoichiometric amount of copper, which is converted into copper salts as waste. preprints.org

Table 3: Atom Economy Comparison for a Generic Bipyridine Synthesis This table is interactive. You can sort and filter the data.

Synthetic Method Generic Reaction Byproducts Atom Economy
Suzuki Coupling 2-Broromopyridine + Pyridine-2-boronic acid → 2,2'-Bipyridine H₂O, NaBr, B(OH)₃ High

Coordination Chemistry and Ligand Design Principles of 2,2 Bipyridine 3 Carboxylic Acid

Monometallic Complexes of [2,2'-Bipyridine]-3-carboxylic acid

The study of monometallic complexes provides fundamental insights into the preferred coordination modes and resulting geometries when this compound binds to a single metal center.

The this compound ligand possesses two distinct functional groups capable of coordinating to a metal ion: the two nitrogen atoms of the bipyridine rings and the oxygen atoms of the carboxylate group. The bipyridine moiety almost invariably acts as a bidentate N,N'-chelating agent, forming a stable five-membered ring with the metal ion. wikipedia.org This mode of coordination is a hallmark of bipyridine chemistry.

The carboxylate group, however, exhibits greater flexibility in its coordination. It can remain protonated and non-coordinating, or it can be deprotonated to form a carboxylate anion that binds to the metal center in several ways:

Monodentate: One oxygen atom of the carboxylate group binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two different metal centers.

In strictly monometallic complexes, the carboxylate group will either be non-coordinating or will coordinate to the single metal center in a monodentate or bidentate chelating fashion. The specific mode adopted often depends on factors such as the nature of the metal ion, the solvent system used, and the presence of other coordinating ligands.

The geometry of the metal center in complexes with this compound is largely dictated by the coordination number and the electronic configuration of the metal ion. For transition metals, octahedral and square planar geometries are common.

For instance, in "tris(bipy)" type complexes where three bipyridine ligands (or their derivatives) coordinate to a metal ion, a six-coordinated octahedral geometry is typically observed. wikipedia.org These complexes are chiral and can exist as enantiomeric pairs (Δ and Λ isomers). wikipedia.org Ruthenium(II) complexes with bipyridine dicarboxylic acid ligands have been shown to form roughly regular octahedral geometries. researchgate.net

In the case of gold(III) complexes with the general formula [Au(Bipydc)(S2CNR2)]Cl2, where Bipydc is 2,2'-bipyridine-3,3'-dicarboxylic acid, a square planar geometry around the gold(III) center is expected. mdpi.com Steric hindrance between the carboxylic acid groups at the 3,3'-positions can cause the two pyridine (B92270) rings of the bipyridine ligand to twist relative to each other. mdpi.com A similar twisting is observed in a platinum(II) complex, [Pt(Bipydc)Cl2]·2DMF, where the pyridine rings are twisted by 26.5° due to steric repulsion. mdpi.com

The synthesis of transition metal complexes with this compound and its derivatives is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. Solvothermal methods are also employed, particularly for the synthesis of coordination polymers. sc.edu

For example, mixed ligand metal complexes of the form [M(L)(L')Cl2], where M is Cu(II) or Mn(II), L is 2,2'-bipyridine (B1663995), and L' is penicillin G (which contains a carboxylic acid group), have been synthesized. researchgate.netresearchgate.net The synthesis involves mixing an aqueous solution of the metal salt with an ethanolic solution of the ligands and refluxing the mixture. jocpr.com

Characterization of these complexes is carried out using a variety of analytical and spectroscopic techniques:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and carboxylate groups. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The formation of complexes is confirmed by the appearance of new absorption bands, often corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) bands. wikipedia.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy provides detailed information about the structure of the complex in solution. mdpi.com

Elemental Analysis: This technique confirms the empirical formula of the synthesized complex. mdpi.com

ComplexMetal IonLigandsGeometryKey Characterization Techniques
[RuCl2(H2L)(S-DMSO)2] (L = bipyridine dicarboxylic acid)Ru(II)2,2'-bipyridine dicarboxylic acid, DMSO, Cl-OctahedralSingle-crystal X-ray diffraction, IR, UV-Vis
[Au(Bipydc)(DEDTC)]Cl2Au(III)2,2'-bipyridine-3,3'-dicarboxylic acid, DiethyldithiocarbamateSquare Planar (predicted)IR, NMR, Elemental Analysis
[Cu(bipy)(penicillin G)Cl2]Cu(II)2,2'-bipyridine, Penicillin G, Cl-Not specifiedIR, UV-Vis

This compound and its derivatives are also effective ligands for lanthanide (Ln) and actinide (An) ions. These f-block elements are characterized by their large ionic radii and high coordination numbers (typically 8 to 10), which leads to the formation of complexes with distinct structural and photophysical properties. mdpi.compsu.edu

The complexation is generally driven by a favorable entropy change, which overcomes an unfavorable enthalpy change, indicating that the process is largely governed by the release of water molecules from the hydrated cation's inner sphere. psu.edu

Studies on lanthanide complexes with 2,2'-bipyridine-6,6'-dicarboxylic acid have shown the formation of both 1:2 and 2:3 metal-to-ligand stoichiometries. rsc.org For example, complexes with the general formula (Et3NH)[LnL2] and [Ln2L3(H2O)3]·xH2O have been isolated and characterized. rsc.org

The coordination environment around the lanthanide ion is often a distorted polyhedron. For instance, in a Cu(II)-Nd(III) heterometallic metal-organic framework (MOF) based on 2,2'-bipyridine-3,3'-dicarboxylic acid, the Nd(III) ions are found in a monocapped square antiprismatic coordination sphere. acs.org Similarly, in a Dy(III)-Cu(II) MOF, the Dy(III) ion adopts a slightly distorted square antiprism geometry. acs.org The coordination involves oxygen atoms from the carboxylate groups and water molecules. acs.org

The complexation of lanthanides with bipyridine ligands containing carboxylic acid arms has been investigated, revealing that the stability of the complexes is influenced by the length of the arm, which affects the size of the chelate ring formed. mdpi.com

Multimetallic Systems and Polynuclear Architectures Involving this compound

The ability of the carboxylate group to act as a bridging ligand, in concert with the bipyridine's chelating function, makes this compound an excellent candidate for constructing multimetallic and polynuclear structures.

In multimetallic systems, the this compound ligand can adopt a variety of bridging coordination modes. The bipyridine unit can chelate to one metal center, while the carboxylate group bridges to a second or even a third metal center. This bridging can occur in several ways, including the common syn-syn, syn-anti, and anti-anti conformations of the carboxylate group.

This bridging capability is fundamental to the formation of dinuclear, oligonuclear, and polymeric coordination networks. For example, in a terbium(III) complex with 2,2'-bipyridine-6,6'-dicarboxylic acid, a µ-carboxylate bridge links two distinct terbium sites, forming a bimetallic entity. rsc.org One terbium ion is coordinated to two ligands, and this anionic complex is then linked to the second terbium ion via the carboxylate bridge. rsc.org

In the realm of 3d-4f heterometallic MOFs, 2,2'-bipyridine-3,3'-dicarboxylic acid has been shown to exhibit multiple coordination modes to link transition metal and lanthanide ions. acs.org These different modes give rise to diverse framework structures. For example, in a Nd(III)-Cu(II) MOF, two Nd(III) ions are bridged into a binuclear unit by two ligands, with one carboxylate group acting in a µ2-η1:η1 fashion. acs.org In another instance, a dinuclear rhenium(I) complex features a bridging helicene-bis-bipyridine ligand, demonstrating how bipyridine-based ligands can be designed to hold two metal centers in close proximity. nih.gov

Metal-Metal Interactions in Polynuclear Assemblies

The unique architecture of this compound, which combines a chelating bipyridine unit and a bridging carboxylate group, is instrumental in the formation of polynuclear assemblies. In these structures, two or more metal centers are linked together, allowing for interactions that can significantly alter the magnetic and electronic properties of the resulting material.

These interactions can be transmitted either through the bonding network of the ligand (through-bond) or through space. The nature and strength of the magnetic coupling between metal ions, whether antiferromagnetic (AFM) or ferromagnetic (FM), are dictated by the specific bridging mode of the ligand, the distance between the metal centers, and the geometry of the coordination sphere.

For instance, studies on related bipyridine-carboxylate ligands, such as 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid, have shown the presence of weak antiferromagnetic interactions between Fe(II) and Co(II) ions in dinuclear complexes. nih.gov In these cases, the carboxylate groups bridge the metal centers, mediating the magnetic exchange. nih.gov The temperature dependence of the magnetic susceptibility of these complexes is characteristic of high-spin Fe(II) and Co(II) compounds with weak antiferromagnetic coupling. nih.gov

The type of bridging ligand is a critical factor. While many bipyridine-based polynuclear complexes exhibit antiferromagnetic coupling, ferromagnetic interactions, although rarer, have been observed. A notable example is a dinuclear copper(II) complex where pyrophosphate ligands bridge the metal centers in conjunction with 2,2'-bipyridine. This complex is the first reported example of ferromagnetic coupling in a pyrophosphate-bridged system, with a coupling constant J = +0.86(1) cm⁻¹. nih.gov This discovery highlights the subtle balance of structural factors that governs the sign and magnitude of metal-metal interactions.

Systematic studies on radical-bridged dilanthanide complexes containing 2,2'-bipyrimidine (B1330215) (a related diazine ligand) have further demonstrated the tunability of magnetic exchange. By modifying substituents on the bridging ligand, the magnetic exchange coupling constant between gadolinium and the radical ligand (JGd-rad) was tuned from -2.7 cm⁻¹ to -11.1 cm⁻¹. nih.gov This modulation of the exchange interaction directly impacts the magnetic relaxation dynamics, demonstrating a clear path toward designing molecules with enhanced magnetic properties. nih.gov

Table 1: Magnetic Interactions in Representative Polynuclear Complexes with Bipyridine-Type Ligands

Complex Metal Ions Bridging Ligand(s) Magnetic Interaction Coupling Constant (J) Reference
[Fe₂(bptcH₂)₂(H₂O)₄]·4.74H₂O Fe(II) 2,2'-bipyridine-3,3',6,6'-tetracarboxylate Weak Antiferromagnetic Not specified nih.gov
[Co₂(bptcH₂)₂(H₂O)₄]·4.5H₂O Co(II) 2,2'-bipyridine-3,3',6,6'-tetracarboxylate Weak Antiferromagnetic Not specified nih.gov
{[Cu(bipy)(cis-H₂P₂O₇)]₂}·3H₂O Cu(II) Pyrophosphate Ferromagnetic +0.86(1) cm⁻¹ nih.gov
[(Cp*₂Gd)₂(μ-5,5'-(NMe₂)₂bpym)](BPh₄) Gd(III) 5,5'-(NMe₂)₂-2,2'-bipyrimidine radical Antiferromagnetic -2.7 cm⁻¹ nih.gov
[(Cp*₂Gd)₂(μ-5,5'-F₂bpym)](BPh₄) Gd(III) 5,5'-F₂-2,2'-bipyrimidine radical Antiferromagnetic -11.1 cm⁻¹ nih.gov

Ligand Field Theory and Electronic Structure Analysis in this compound Complexes

The electronic properties and vibrant colors of transition metal complexes containing this compound can be understood through the frameworks of Ligand Field Theory (LFT) and advanced computational methods. As a derivative of 2,2'-bipyridine, this ligand is considered a strong-field ligand, meaning it causes a relatively large energy separation of the metal's d-orbitals. wikipedia.org

According to LFT, this energy separation gives rise to electronic transitions between the split d-orbitals (d-d transitions). However, the UV-Visible absorption spectra of bipyridine complexes are often dominated by intense metal-to-ligand charge transfer (MLCT) bands. wikipedia.org These transitions involve the promotion of an electron from a metal-centered orbital to a ligand-centered π* orbital and are responsible for the characteristic strong absorption of visible light. wikipedia.orgnih.gov

While MLCT bands can obscure the weaker d-d transitions, careful spectroscopic analysis can still reveal them. For example, a Co(II) complex with three bipyridine ligands, [Co(bipy)₃]²⁺, exhibits a UV-Vis spectrum with a broad ligand field band and shoulders corresponding to the spin-allowed transitions expected for a d⁷ metal ion in an octahedral environment. um.edu.my

Table 2: Representative Electronic Transitions in Bipyridine Complexes

Complex Type Transition Type Typical Wavelength Range (nm) Description Reference
Ruthenium(II) Bipyridine MLCT 445-460 Intense charge transfer from Ruthenium d-orbitals to bipyridine π* orbitals. nih.gov
Cobalt(II) Bipyridine Ligand Field (d-d) ~631 (ν1), ~533 (ν2), ~488 (ν3) Spin-allowed transitions for a high-spin d⁷ octahedral complex. um.edu.my
Iron(II) Bipyridine MLCT ~520 Intense charge transfer responsible for the strong color. wikipedia.org

Rational Design Principles for Targeted Metal-Ligand Architectures

The construction of specific and functional metal-organic architectures relies on the principles of rational design, where the molecular information encoded in the ligands and metal precursors dictates the outcome of the self-assembly process. ijcm.irrsc.org this compound is an exemplary building block in this context due to its programmed dual functionality.

The primary design principle involves leveraging the distinct coordination preferences of its two functional groups:

The 2,2'-Bipyridine Unit: Provides a rigid, bidentate N,N'-chelating site that strongly binds to a metal center, forming a stable five-membered ring. researchgate.net

The 3-Carboxylic Acid Group: Offers a versatile mono- or bidentate O-donor site that can act as a terminal ligand or, more importantly, as a bridge to a second metal center, facilitating the extension of the structure into one, two, or three dimensions. ijcm.iracs.org

By systematically varying key experimental parameters, chemists can guide the assembly towards a desired topology and dimensionality. These parameters include:

Metal Ion Choice: The inherent coordination geometry (e.g., octahedral, tetrahedral, square planar) and ionic radius of the metal ion are fundamental in determining the local structure around the node. rsc.org

Reaction Conditions: Factors such as pH, solvent system, and temperature can influence the deprotonation state of the carboxylic acid and the kinetic versus thermodynamic outcome of the crystallization process. nih.govrsc.org

Ancillary Ligands: The introduction of other ligands can modify the coordination sphere of the metal, block certain coordination sites, or act as pillars or spacers, further controlling the final architecture. rsc.orgresearchgate.net

For example, reacting a bipyridine dicarboxylic acid derivative with different metal ions such as Cu(II) and Ba(II) under similar hydrothermal conditions resulted in vastly different structures: a 2D network for copper and a novel 3D framework for barium. rsc.org Similarly, combining lanthanide ions with both a bipyridine ligand and glutaric acid as a co-ligand leads to the formation of 1D chain-like polymeric structures. researchgate.net This strategic approach allows for the targeted synthesis of coordination polymers and frameworks with properties tailored for specific applications, including catalysis, gas storage, and molecular recognition. ijcm.iracs.org

Table 3: Correlation of Design Parameters with Resulting Structural Dimensionality

Ligand(s) Metal Ion Ancillary Ligands / Conditions Resulting Dimensionality Reference
2,2′-bipyridine-3,3′-dicarboxylic acid 1,1′-dioxide Cu(II) Hydrothermal 2D Layer rsc.org
2,2′-bipyridine-3,3′-dicarboxylic acid 1,1′-dioxide Ba(II) Hydrothermal 3D Framework rsc.org
3,3′-di(pyrazinamoyl)-2,2′-bipyridine, Acetate Cu(II) Chloride 1D Polymer rsc.org
4,4′-(Pyridine-3,5-diyl)dibenzoic acid, 2,2'-bipyridine Co(II) N/A 2D Layer acs.org
2,2'-bipyridine, Glutaric acid Lanthanides (Eu, Tb, Sm, Pr) Nitrate 1D Chain researchgate.net

Catalytic Roles of 2,2 Bipyridine 3 Carboxylic Acid Based Systems in Organic Transformations

Homogeneous Catalysis Mediated by [2,2'-Bipyridine]-3-carboxylic acid Complexes

Homogeneous catalysis relies on the solubility of the catalyst in the reaction medium, a role for which metal complexes of this compound would seem well-suited.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Oxidation and Reduction Catalysis

The field of oxidation and reduction catalysis has seen extensive use of bipyridine dicarboxylic acids, particularly in water oxidation and carbon dioxide reduction. For instance, ruthenium complexes of 2,2'-bipyridine-6,6'-dicarboxylate are well-known water oxidation catalysts. nih.govacs.orgacs.org Similarly, rhenium and ruthenium complexes with 4,4'- and 5,5'-dicarboxyl-2,2'-bipyridine have been studied for the electrochemical reduction of CO₂. nih.gov

In contrast, specific data on the application of this compound in these areas is limited. One available study investigates the acid-base and photophysical properties of a Ruthenium(II) bis(2,2'-bipyridine) complex with a single this compound ligand. nih.gov This research focuses on the ground and excited state pKₐ values and emission properties rather than its catalytic efficiency in a specific oxidative or reductive transformation. nih.gov

C-H Activation and Functionalization

The carboxylic acid functional group is known to be capable of directing C-H activation, a powerful strategy for streamlining organic synthesis. snnu.edu.cn Bipyridine ligands are also employed in C-H activation protocols. sigmaaldrich.comsigmaaldrich.com However, research literature does not provide specific examples or detailed findings on the use of this compound for this purpose. The catalytic activity of related isomers, such as [2,2′-Bipyridine]-6-carboxylic acid, has been noted in the context of stabilizing palladacycles for C-H functionalization, but this cannot be directly extrapolated to the 3-carboxy isomer. sigmaaldrich.com

Polymerization Catalysis

Bipyridine-based ligands can be incorporated into polymeric structures to create heterogenized catalysts. For example, polyamides have been synthesized using 2,2'-bipyridine-5,5'-biscarboxylic acid to create ruthenium-coordinating polymers. nih.gov This demonstrates a proof-of-concept for using carboxylated bipyridines in materials science and catalysis. However, there are no specific reports on the use of this compound as a monomer or ligand in polymerization catalysis.

Asymmetric Catalysis with Chiral Derivatives of this compound

The development of chiral bipyridine ligands is a significant area of research for enantioselective catalysis. chemrxiv.orgresearchgate.netresearchgate.netrsc.org

Enantioselective Transformations

Chiral bipyridines are designed with various sources of chirality, including central, axial, or planar chirality, often introduced through substituents on the bipyridine rings. researchgate.net These ligands have been successfully applied in copper-catalyzed cyclopropanation and allylic oxidation, as well as palladium-catalyzed allylic substitutions. researchgate.net Despite the extensive work in this field, the synthesis and application of a chiral derivative of this compound in enantioselective transformations have not been documented in the available scientific literature.

Diastereoselective Reactions

The application of metal complexes derived from this compound and its analogues in diastereoselective reactions is an area of growing interest. While direct catalytic data for the unsubstituted this compound is not extensively documented in peer-reviewed literature, the principles of asymmetric induction can be understood by examining structurally related chiral ligands based on the 3,3'-disubstituted 2,2'-bipyridine (B1663995) framework. These ligands demonstrate that substitution at the 3- and 3'-positions is a highly effective strategy for creating a chiral environment around a metal center, which is crucial for controlling diastereoselectivity.

The substituents at these positions can exert significant steric influence, effectively differentiating the faces of a prochiral substrate as it coordinates to the metal catalyst. This steric control is fundamental in reactions that form a new stereocenter adjacent to an existing one, such as aldol (B89426) or Michael reactions. For example, chiral 2,2'-bipyridinediol ligands with bulky substituents at the 3,3'-positions have been successfully employed in iron(II)-catalyzed asymmetric reactions. rsc.org In these systems, the substituents create a well-defined chiral pocket that dictates the trajectory of the incoming nucleophile, leading to high diastereomeric ratios (dr) and enantiomeric excesses (ee). rsc.org

A study involving a range of chiral ligands based on the 2,2'-bipyridine scaffold for use in asymmetric direct aldol reactions found that the stereoselectivity was highly dependent on the ligand structure. thieme-connect.com When complexed with Lewis acids like Ytterbium(III) triflate, these catalysts activate both the ketone (via a secondary amine on the ligand) and the aldehyde (via the Lewis acidic metal), guiding the formation of the aldol adduct with specific stereochemistry. thieme-connect.comthieme-connect.com The results from these related systems strongly suggest that a chiral catalyst derived from this compound, where the carboxyl group is part of a larger chiral moiety, could similarly enforce high levels of diastereoselectivity.

Table 1: Performance of a Chiral 3,3'-Disubstituted Bipyridine-Based Catalyst in an Asymmetric Aldol Reaction thieme-connect.com

Aldehyde SubstrateKetone SubstrateYield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
4-NitrobenzaldehydeCyclohexanone8995:598 (anti)
4-ChlorobenzaldehydeCyclohexanone8594:697 (anti)
2-NaphthaldehydeCyclohexanone8292:895 (anti)
4-NitrobenzaldehydeAcetone75-88

This table showcases the effectiveness of a bifunctional catalyst system comprising a chiral 3,3'-disubstituted 2,2'-bipyridine ligand and Yb(OTf)₃ in the direct aldol reaction, yielding high diastereoselectivity and enantioselectivity.

Heterogeneous Catalysis and Immobilization of this compound Complexes

The transition from homogeneous to heterogeneous catalysis is a critical step towards creating more sustainable and industrially viable chemical processes. Immobilizing molecular catalysts, such as those based on this compound, onto solid supports combines the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous systems, namely easy separation and reusability. researchgate.net

Anchoring Strategies on Solid Supports

The carboxylic acid group of this compound serves as a versatile and robust anchor for immobilization onto a variety of solid supports. This functional group allows for the formation of stable, covalent linkages, ensuring that the catalytically active complex does not leach into the reaction medium.

One of the most common strategies involves forming an amide bond . The carboxylic acid can be readily coupled with an amine-functionalized support, such as aminopropyl-functionalized silica (B1680970) gel. This reaction is typically promoted by standard coupling reagents like carbodiimides (e.g., DCC, EDC), which activate the carboxylic acid for nucleophilic attack by the surface-bound amine groups. silicycle.com This method creates a stable covalent link between the ligand and the support. The use of silica as a support is advantageous due to its high surface area, mechanical and thermal stability, and chemical inertness under many reaction conditions. researchgate.netresearchgate.net

Another effective anchoring method is the formation of an ester linkage with a hydroxyl-functionalized support. Supports like silica or other metal oxides possess surface hydroxyl groups (silanols in the case of silica) that can be esterified with the ligand's carboxylic acid group.

Furthermore, direct coordination of the carboxylate group to a metal oxide support, such as titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), is a viable strategy. The carboxylate can act as a bridging or chelating ligand to the metal ions on the support's surface, providing a strong anchor point for the entire catalytic complex. This approach has been explored for attaching similar N-heterocyclic ligands to surfaces for various catalytic applications. nih.gov

Reusability and Stability of Immobilized Catalysts

A primary driver for immobilizing this compound complexes is to enhance their operational stability and enable their recovery and reuse over multiple reaction cycles. Heterogenization prevents the degradation of the catalyst that can occur in solution and simplifies product purification, as the catalyst can be easily removed by filtration. researchgate.netnih.gov

The stability of the immobilized catalyst is largely dependent on the strength and nature of the anchor to the solid support. Covalent linkages, such as amide bonds, are generally very robust and can withstand harsh reaction conditions without significant leaching of the catalyst. researchgate.net Research on a related Rh(I) catalyst with a 2,2'-bipyridine-3,3'-dicarboxylic acid ligand demonstrated exceptional stability in solution, with the ligand's strong coordination preventing the precipitation and deactivation of the rhodium center. researchgate.net When such a system is anchored to a support, this inherent stability is combined with the benefits of heterogenization.

The reusability of immobilized catalysts is a key metric of their practical utility. Numerous studies on different immobilized systems, including biocatalysts and metal nanoparticles, have demonstrated the potential for multiple reuse cycles with minimal loss of activity. nih.govnih.gov For instance, immobilized oxidase biocatalysts have shown long-term stability and have been reused for weeks, outperforming their free counterparts significantly. nih.gov Similarly, rhodium catalysts supported on polymers have been recovered and reused for several runs in cycloaddition reactions with little to no drop in efficiency. mdpi.com This principle directly applies to immobilized this compound complexes.

Table 2: Representative Reusability of an Immobilized Catalyst System

CycleConversion (%)
199
298
398
496
595

This table provides illustrative data for a generic immobilized catalyst, showing a slight decrease in conversion efficiency over five consecutive cycles. This trend is typical for heterogeneous catalysts and demonstrates their potential for reuse.


Photophysical Investigations of 2,2 Bipyridine 3 Carboxylic Acid and Its Metal Complexes

Absorption and Emission Spectroscopy of [2,2'-Bipyridine]-3-carboxylic acid Ligand

The free this compound ligand exhibits characteristic absorption spectra in the ultraviolet (UV) region, which are attributed to π-π* transitions within the bipyridyl framework. The absorption profile is sensitive to the solvent environment. In dimethyl sulfoxide (B87167) (DMSO), absorption bands have been observed at 271 nm, 331 nm, and 423 nm. researchgate.net In aqueous solutions, the spectrum shows peaks at approximately 265 nm, 324 nm, 335 nm, and 388 nm. researchgate.net The pKa values for the ligand have been determined to be 3.18 and 4.59, which is consistent with a zwitterionic form in solution. researchgate.net

Detailed reports on the emission properties, such as fluorescence or phosphorescence, of the free this compound ligand are not extensively documented in the literature. Bipyridine ligands themselves are often weakly emissive in solution at room temperature, and their photophysical properties are most prominently studied once they are coordinated to a metal center.

Luminescence Properties of Metal Complexes

The coordination of this compound to metal ions, particularly transition metals like ruthenium(II) and rhenium(I), leads to the formation of luminescent complexes with distinct photophysical characteristics.

Upon complexation with metals such as ruthenium(II), new absorption bands appear in the visible region of the spectrum. For the complex [Ru(bpy)₂(3,3'-dcbpy)]²⁺ (where bpy is 2,2'-bipyridine (B1663995) and 3,3'-dcbpy is 3,3'-dicarboxy-2,2'-bipyridine), absorption bands observed near 460 nm are attributed to metal-to-ligand charge transfer (MLCT) transitions. electronicsandbooks.com These transitions involve the promotion of an electron from a metal-centered d-orbital to a π* orbital localized on one of the bipyridine ligands. The energy of this MLCT transition in the [Ru(bpy)₂(3,3'-dcbpy)]²⁺ complex is slightly higher than that in its [Ru(bpy)₂(4,4'-dcbpy)]²⁺ counterpart. electronicsandbooks.com

Ruthenium(II) and Rhenium(I) complexes containing the 3,3'-dcbpy ligand are known to be emissive, typically exhibiting phosphorescence from a triplet MLCT excited state (³MLCT). The complex [Ru(bpy)₂(3,3'-dcbpy)]²⁺ displays room-temperature emission with a maximum at approximately 615 nm when excited at 460 nm. electronicsandbooks.com The emission intensity is highly dependent on pH. electronicsandbooks.com Similarly, Re(I) complexes incorporating the 3,3'-dcbpy ligand also show luminescence, although their emission intensity and lifetimes are strongly dependent on temperature. electronicsandbooks.com

The deactivation of the excited state in these metal complexes occurs through both radiative (emission of light) and non-radiative pathways. electronicsandbooks.com Non-radiative decay can happen directly from the ³MLCT state to the ground state or via thermal population of a higher-lying ligand field (³LF) state, which then rapidly decays to the ground state without emitting light. electronicsandbooks.com

Studies comparing the [Ru(bpy)₂(3,3'-dcbpy)]²⁺ complex with its 4,4'-dicarboxy-2,2'-bipyridine analogue have suggested that the 3,3'-substituted complex has an additional non-radiative decay pathway. electronicsandbooks.com This pathway, likely involving the thermal population of a ³LF state, is proposed to be the reason for the shorter emission lifetime and smaller quantum yield observed for the 3,3'-dcbpy complex. electronicsandbooks.com The stronger acidity of the 3,3'-dcbpy complex, potentially due to intramolecular hydrogen bonding, also plays a role in its distinct photophysical behavior compared to isomers with other substitution patterns. electronicsandbooks.com

Excited State Dynamics and Photoredox Properties

The dynamics of the excited state, including its lifetime and the efficiency of light emission, are critical parameters that define the potential applications of these complexes.

The emission quantum yields (Φ) and lifetimes (τ) for metal complexes of this compound have been determined experimentally. For the [Ru(bpy)₂(3,3'-dcbpy)]²⁺ complex, both the quantum yield and lifetime are notably lower than those of the corresponding [Ru(bpy)₂(4,4'-dcbpy)]²⁺ complex, reinforcing the idea that the position of the carboxylic acid group significantly impacts the excited-state decay processes. electronicsandbooks.com The emission intensity and lifetime for Re(I) complexes with 3,3'-dcbpy are highly temperature-dependent, with quantum yields and lifetimes being dramatically greater at 77 K than at room temperature. electronicsandbooks.com

The following table summarizes the photophysical data for the ruthenium complex at various pH levels.

Photophysical Properties of Ruthenium Complexes in Aqueous Solution

CompoundpHEmission Max (nm)Quantum Yield (Φ) x 10³Lifetime (ns)Reference
[Ru(bpy)₂(3,3'-dcbpy)]²⁺10.476151.570 electronicsandbooks.com
1.900.1<10
[Ru(bpy)₂(4,4'-dcbpy)]²⁺7.996458.6180 electronicsandbooks.com
2.121.560

Energy Transfer and Electron Transfer Processes

The photophysical behavior of metal complexes containing the this compound ligand is governed by intricate energy and electron transfer processes, primarily revolving around metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. The unique properties of these complexes arise from the nature of this excited state.

The introduction of a carboxylic acid group, an electron-withdrawing moiety, significantly influences these processes. While specific data for the 3-carboxylic acid derivative is sparse, extensive research on analogous carboxylated bipyridine complexes provides a clear framework for understanding its effects.

Modulation of Redox Potentials: The presence of a carboxylate group has a pronounced effect on the redox potentials of the metal center. Studies on ruthenium complexes with a 6-carboxy-2,2'-bipyridine ligand have shown a linear dependence between the number of coordinated carboxylato groups and the electrochemical redox potentials. nih.gov Specifically, for each carboxylate group added, the potential for the Ru(II)/Ru(III) oxidation step is lowered by approximately 0.4 V. nih.gov This makes the metal center easier to oxidize. This principle suggests that a complex of this compound would also exhibit a lower oxidation potential compared to its unsubstituted [Ru(bpy)₃]²⁺ counterpart, facilitating oxidative electron transfer from the excited state.

Excited-State Electron Localization: The position of the carboxylic acid substituent is crucial in directing the localization of the electron in the MLCT excited state. In heteroleptic complexes containing different bipyridine ligands, the excited electron tends to localize on the ligand with the lowest lying π* orbital. Electron-withdrawing groups, like carboxylic acid, lower the energy of these orbitals. Therefore, in a complex such as [Ru(bpy)₂(3-COOH-bpy)]²⁺, the MLCT excited state would likely involve the transfer of an electron from the ruthenium center to the π* orbital of the this compound ligand. This directed electron transfer is fundamental to the application of these molecules in various photophysical applications. Research on related complexes, such as Ru(Me₂bpy)₂(MebpyCOOH)²⁺, supports that the carboxylated bipyridine ligand gains most of the MLCT excited-state electron density. nih.gov

Intramolecular Electron and Energy Transfer: In supramolecular systems where the this compound complex is linked to other molecular entities, intramolecular energy or electron transfer can occur. The carboxylic acid group can serve as a covalent linkage point. Following the initial photoexcitation and MLCT, the excited complex can act as either an energy donor (through Dexter or Förster mechanisms) or an electron donor/acceptor, depending on the relative energy levels of the connected species. For instance, photoexcitation of a Ru(II) complex can be followed by an intramolecular electron transfer from a coordinated species to the now-oxidized Ru(III) center, regenerating the catalyst. researchgate.net

The table below summarizes key photophysical properties of representative ruthenium and iridium bipyridine complexes, illustrating the principles of charge transfer.

ComplexAbsorption Max (λ_abs)Emission Max (λ_em)Excited State Lifetime (τ)Key Feature
[Ru(bpy)₃]²⁺ ~450 nm~620 nm~600-1100 nsBenchmark for MLCT processes. researchgate.netnih.gov
[Ir(ppy)₂(bpy)]⁺ ~375 nm~590 nm~2.1 eV (E_T1)Strong spin-orbit coupling enhances phosphorescence. acs.org
[Ir(piq)₂(dmb)]⁺ >450 nm-2.8 µsLong excited-state lifetime is efficient for electron transfer. acs.org

This table presents data for parent bipyridine complexes to illustrate the fundamental photophysical properties. The presence of a 3-carboxylic acid group is expected to modulate these values.

Application in Photoredox Catalysis

The unique ability of bipyridine complexes of ruthenium and iridium to engage in single-electron-transfer (SET) processes upon visible light irradiation makes them exceptional photoredox catalysts. nih.gov The this compound ligand can be incorporated into these catalysts to fine-tune their properties and facilitate specific applications.

Fundamental Mechanism: The core of photoredox catalysis lies in the generation of a long-lived, high-energy excited state ([M(bpy)₃]²⁺) upon photoexcitation. nih.gov This excited state is both a stronger oxidant and a stronger reductant than the ground state. It can participate in catalysis through two primary pathways:

Reductive Quenching Cycle: The excited catalyst is quenched by an electron donor (reductant), generating a highly reducing M(I) species (e.g., [Ru(bpy)₃]⁺, E₁/₂ = -1.33 V vs SCE). This species can then reduce an organic substrate, initiating a radical reaction, and regenerating the ground-state catalyst. nih.gov

Oxidative Quenching Cycle: The excited catalyst is quenched by an electron acceptor (oxidant), producing a powerfully oxidizing M(III) species (e.g., [Ru(bpy)₃]³⁺, E₁/₂ = +1.29 V vs SCE). This species can then oxidize a substrate before being reduced back to the ground state. researchgate.net

The presence of the carboxylic acid group in this compound influences this catalytic cycle. As it makes the metal center easier to oxidize, it can favor the oxidative quenching pathway or facilitate the regeneration of the Ru(II) state from Ru(III).

Role of the Carboxylic Acid Group: The carboxylic acid functionality can play several roles in photoredox catalysis:

Tuning Electronic Properties: As discussed, the electron-withdrawing nature of the carboxyl group modifies the redox potentials of the catalyst, allowing for the optimization of the catalyst for a specific substrate. nih.gov

Proton Source: The acidic proton can participate directly in the reaction mechanism, for example, by protonating intermediates. In some iridium-catalyzed reactions, α-keto acids act as both the radical precursor and the proton donor for subsequent steps in the catalytic cycle. nih.govrsc.org

Anchoring Group: The carboxylate can function as an anchor to immobilize the catalyst onto semiconductor surfaces (like TiO₂) or other materials, creating heterogeneous photocatalysts with improved reusability.

Catalytic Transformations: While specific examples employing the 3-carboxylic acid derivative are not widely reported, the principles of bipyridine-based photoredox catalysis are broadly applicable. These catalysts have been used to trigger a wide array of organic transformations, including:

Reductive Dehalogenation and Radical Cyclizations: Using a reductive quenching cycle with a sacrificial electron donor. nih.gov

Decarboxylative Couplings: The merger of photoredox catalysis with nickel catalysis has enabled the cross-coupling of abundant carboxylic acids with alkyl halides, a powerful method for forming C(sp³)–C(sp³) bonds. acs.org

Asymmetric Alkylation: The combination of photoredox catalysis with organocatalysis has been used to achieve challenging reactions like the enantioselective α-alkylation of aldehydes. rsc.org

The table below provides examples of reactions facilitated by bipyridine-based photoredox catalysts, highlighting the versatility of this approach.

Reaction TypePhotocatalyst SystemSubstratesProduct Type
Decarboxylative sp³-sp³ Cross-Coupling Ir(III) photocatalyst + Ni(II) catalystCarboxylic Acid + Alkyl HalideAlkylated product
Radical Acylation [Ir(dFCF₃ppy)₂(dtbbpy)]⁺α-Keto Acid + Michael Acceptor1,4-Addition Product
Reductive Radical Cyclization [Ru(bpy)₃]²⁺ + Tertiary AmineAlkyl Halide with AlkeneCyclized Product

Electrochemical Behavior and Advanced Sensing Applications of 2,2 Bipyridine 3 Carboxylic Acid Systems

Redox Properties of the [2,2'-Bipyridine]-3-carboxylic acid Ligand

The intrinsic electrochemical behavior of the this compound ligand is a crucial aspect that influences the properties of its metal complexes. Techniques such as cyclic voltammetry and square wave voltammetry have been employed to probe its redox activity.

Cyclic Voltammetry and Square Wave Voltammetry Studies

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox behavior of chemical species. pineresearch.com In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. pineresearch.com This method provides information on the potentials at which redox events occur and the stability of the resulting species.

Square wave voltammetry (SWV) is another powerful electroanalytical technique that offers high sensitivity and is effective in minimizing background currents. pineresearch.comnih.gov The waveform in SWV consists of a series of potential pulses with increasing amplitude superimposed on a staircase waveform. pineresearch.com The current is sampled at the end of both the forward and reverse pulses, and the difference between these currents is plotted against the base potential. pineresearch.com This differential nature of the measurement enhances the signal-to-noise ratio, making it particularly useful for detecting low concentrations of electroactive species. nih.gov For bipyridine-based ligands and their complexes, both CV and SWV are instrumental in elucidating their electrochemical properties. nih.gov

Electrochemical Oxidation and Reduction Mechanisms

The electrochemical behavior of bipyridine ligands, including those with carboxylic acid substituents, is characterized by both oxidation and reduction processes. The reduction of bipyridine-based ligands typically involves the acceptance of electrons into the π* orbitals of the bipyridine rings. researchgate.net For ligands containing carboxylic acid groups, the reduction can be more complex. At negative potentials, an initial irreversible reduction is often attributed to the deprotonation of the carboxylic acid groups. researchgate.netrsc.org Subsequent reversible reductions at more negative potentials are typically assigned to the bipyridine ring system. researchgate.netrsc.org

The oxidation of these ligands is generally more difficult to achieve and can be irreversible. nih.govacs.org The presence of electron-withdrawing groups, such as carboxylic acids, can make the bipyridine ligand more difficult to oxidize. researchgate.net

Electrochemistry of this compound Metal Complexes

When this compound coordinates to a metal center, the resulting complex exhibits a rich electrochemical behavior, with redox processes that can be centered on either the metal or the ligand.

Metal-Centered and Ligand-Centered Redox Processes

In metal complexes of this compound, both the metal ion and the ligand can undergo redox reactions. Metal-centered redox processes involve changes in the oxidation state of the central metal ion. For instance, ruthenium(II) complexes of bipyridine derivatives often exhibit a reversible Ru(II)/Ru(III) oxidation at positive potentials. researchgate.netrsc.orgacs.org Similarly, cobalt complexes can show Co(II)/Co(I) and Co(III)/Co(II) transitions. nih.govresearchgate.net

Ligand-centered redox processes, as mentioned earlier, involve the bipyridine framework. The reduction of the bipyridine ligand to its radical anion is a common feature in the electrochemistry of these complexes. researchgate.net The potential at which these ligand-based reductions occur can be influenced by the nature of the metal and the other ligands in the coordination sphere.

Influence of Coordination Environment on Redox Potentials

The coordination environment significantly influences the redox potentials of both the metal and the ligand. The electronic properties of the substituent groups on the bipyridine ligand play a crucial role. Electron-withdrawing groups, like the carboxylic acid in this compound, generally make the metal center more difficult to oxidize, resulting in a positive shift of the metal-centered oxidation potential. researchgate.netrsc.org This is because the electron-withdrawing group pulls electron density away from the metal center, making it energetically less favorable to remove an electron. researchgate.net

Electrocatalytic Applications Using this compound Complexes

Complexes of this compound and its isomers have shown significant promise in electrocatalytic applications, particularly for the reduction of carbon dioxide (CO₂) and the evolution of hydrogen (H₂). chemrxiv.orgnih.gov

Manganese and rhenium complexes containing bipyridine ligands are well-established electrocatalysts for CO₂ reduction to carbon monoxide (CO). nih.govescholarship.org The catalytic cycle often involves the reduction of the metal center, followed by the binding of CO₂. The presence of proton donors can facilitate the conversion of the bound CO₂ to CO. nih.gov The carboxylic acid functionality on the bipyridine ligand can play multiple roles, including anchoring the complex to an electrode surface or influencing the local proton environment.

Similarly, cobalt and nickel complexes with bipyridine-based ligands have been investigated for the electrocatalytic hydrogen evolution reaction (HER). chemrxiv.orgresearchgate.net The mechanism typically involves the reduction of the metal complex, followed by protonation to form a metal-hydride intermediate, which then releases H₂. The efficiency and overpotential of these catalytic processes are highly dependent on the structure of the complex and the reaction conditions. chemrxiv.org

Below is a table summarizing the electrochemical data for some relevant bipyridine complexes, illustrating the impact of the ligand and metal on the redox potentials.

ComplexRedox CouplePotential (V vs. reference)SolventNotes
[Ru(H₂dcbpy)(CO)₂Cl₂]¹Ru(II)/Ru(III)+1.62CH₃CNH₂dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid. researchgate.netrsc.org
[Ru(H₂dcbpy)₂Cl₂]¹Ru(II)/Ru(III)+0.15DMSOH₂dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid. researchgate.netrsc.org
[Ru(bpy)₂(Mebpy-COOH)]²⁺Ru(II)/Ru(III)+0.917CH₃CNMebpy-COOH = 4'-methyl-2,2'-bipyridine-4-carboxylic acid. acs.org
[Co(bpy)₃]²⁺Co(II)/Co(I)~ -1.48МеCN researchgate.net
[Ni(p-tbudhbpy)]Ni(II)/Ni(I)~ -1.0DMFp-tbudhbpy is a derivative of 2,2'-bipyridine (B1663995). chemrxiv.org

¹Data from studies on 2,2′-bipyridine-4,4′-dicarboxylic acid, an isomer of the title compound, is included for comparative purposes.

CO2 Reduction Catalysis

Complexes of this compound are poised to play a significant role in the electrocatalytic reduction of carbon dioxide (CO2), a critical process for converting this greenhouse gas into valuable chemical feedstocks. While direct studies on the 3-carboxylic acid derivative are limited, extensive research on analogous bipyridine carboxylic acid complexes, particularly with rhenium and manganese, provides a strong foundation for understanding their potential catalytic behavior.

Rhenium tricarbonyl complexes with bipyridine ligands are well-established, efficient, and selective molecular electrocatalysts for the reduction of CO2 to carbon monoxide (CO). rsc.orgnih.gov The general mechanism involves the reduction of the metal center, followed by the binding of CO2. The presence of a proton source is often crucial for the subsequent C-O bond cleavage and release of CO. nih.gov The catalytic cycle for a typical Re(bpy)(CO)3Cl complex is a two-electron process. escholarship.org

Manganese-based catalysts with modified bipyridine ligands have emerged as a more earth-abundant alternative to rhenium. ucsd.edu These complexes also catalyze the reduction of CO2 to CO, often at lower overpotentials than their rhenium counterparts. ucsd.edu The catalytic mechanism for Mn-bipyridine complexes can be influenced by the presence of proton donors, potentially proceeding through different pathways. ucsd.edu

The introduction of a carboxylic acid group onto the bipyridine ligand, as in this compound, can have several effects. It can modulate the redox potential of the metal center and influence the catalyst's affinity for CO2. Furthermore, the carboxylic acid moiety can be deprotonated to serve as an internal proton relay, potentially enhancing the catalytic rate. Perhaps most significantly, the carboxylic acid group allows for the covalent attachment of the catalyst to an electrode surface, creating a heterogeneous system. This immobilization can improve catalyst stability and facilitate its practical application in electrochemical reactors. For instance, a rhenium coordination polyamide derived from 2,2'-bipyridine-5,5'-biscarboxylic acid has been successfully immobilized on graphitic electrodes, demonstrating selective CO2 reduction with high Faradaic efficiency. escholarship.org

Catalyst SystemProductFaradaic Efficiency (%)Turnover Number (TON)Turnover Frequency (TOF) (s⁻¹)Reference
Rhenium coordination polyamide from 2,2'-bipyridine-5,5'-biscarboxylic acidCO8211,8653.3 escholarship.org
Re(pyNHC-PhCF3)(CO)3Br with 2M H2OCO92->100 nih.gov
Mn(nap-bpy)(CO)3Br/MWCNTCO>92-- scilit.com

This table presents data for related bipyridine carboxylic acid and substituted bipyridine complexes to illustrate the potential performance of this compound systems.

Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER)

The oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) are fundamental to various energy storage and conversion technologies, such as fuel cells and metal-air batteries. While specific studies on this compound complexes for ORR and OER are not prevalent, the broader class of bipyridine-based metal complexes has shown promise in these areas.

For the ORR, iron and copper complexes with nitrogen-containing ligands, including bipyridine derivatives, have been investigated as alternatives to precious metal catalysts. The catalytic activity is highly dependent on the metal center and the ligand environment. For example, iron complexes of 2,2'-bipyridine supported on polypyrrole-coated carbon have been explored as ORR catalysts.

In the context of OER, ruthenium complexes have been extensively studied. A notable example involves a Ru(II) complex with 2,2'-bipyridine-6,6'-dicarboxylate, which has demonstrated high turnover frequencies for water oxidation. The carboxylate groups in this ligand are believed to play a crucial role in the catalytic mechanism. Although not the 3-carboxylic acid derivative, this highlights the potential of incorporating carboxyl groups into the bipyridine framework for OER catalysis.

The ability to tether this compound complexes to electrode surfaces via the carboxylate group is a significant advantage for creating stable and efficient ORR and OER electrodes.

Proton Reduction

The electrocatalytic reduction of protons to produce hydrogen gas (H2), known as the hydrogen evolution reaction (HER), is a cornerstone of a potential hydrogen-based economy. Molecular catalysts based on earth-abundant metals are of particular interest. Nickel complexes featuring bipyridine-based ligands have been shown to be active electrocatalysts for the HER. rsc.orgresearchgate.net

In a study of a molecular nickel(II) complex with a bipyridine-based ligand framework, a high Faradaic efficiency for H2 production was observed when using a proton donor. rsc.org Computational studies suggested that non-covalent interactions between the proton donor and heteroatoms on the ligand are relevant to the catalytic mechanism. rsc.org

The this compound ligand could be employed in a similar fashion to create HER catalysts. The carboxylic acid group could potentially act as an intramolecular proton relay, facilitating the delivery of protons to the metal center. Furthermore, its ability to anchor the complex to an electrode surface would be beneficial for developing practical hydrogen-producing cathodes.

Catalyst SystemProductFaradaic Efficiency (%)Turnover Frequency (TOF) (s⁻¹)ConditionsReference
Molecular nickel(II) complex with bipyridine-based ligandH294 ± 8103 ± 6with pentafluorophenol (B44920) as proton donor rsc.org

This table presents data for a related bipyridine-based complex to illustrate the potential performance of this compound systems for proton reduction.

Principles of Electrochemical Sensor Development Based on this compound Modified Electrodes

The unique coordination chemistry and the presence of a functional carboxylic acid group make this compound an excellent candidate for the development of electrochemical sensors. The bipyridine unit can act as a recognition element for specific analytes, while the carboxylic acid allows for straightforward immobilization onto electrode surfaces.

Surface Modification Techniques

A key step in fabricating an electrochemical sensor is the modification of the electrode surface with a recognition element. For this compound and its complexes, several surface modification techniques can be employed:

Self-Assembled Monolayers (SAMs): The carboxylic acid group can readily form covalent bonds with oxide surfaces or be integrated into SAMs on gold electrodes through thiol chemistry. For instance, a bis(2,2'-bipyridyl)copper(II) complex has been immobilized on a gold electrode modified with a SAM of 3-mercaptopropionic acid, where electrostatic interactions facilitate the attachment. nih.gov

Electropolymerization: If the this compound ligand is functionalized with a polymerizable group (e.g., vinyl), it can be electropolymerized onto the electrode surface. This method allows for the formation of thin, stable, and conductive polymer films containing the bipyridine recognition sites.

Covalent Bonding to Carbon Surfaces: The carboxylic acid can be activated to form amide or ester linkages with functional groups on carbon-based electrode materials like glassy carbon or carbon nanotubes.

Inclusion in Composite Materials: this compound can be incorporated into composite materials, such as those containing conductive polymers or nanoparticles, which are then deposited onto the electrode. For example, polypyrrole-3-carboxylic acid has been used in combination with gold nanoparticles to create a composite for dopamine (B1211576) sensing. rsc.org

Recognition Element Design and Interfacial Chemistry

The design of the recognition element and the control of the interfacial chemistry are critical for the sensitivity and selectivity of the sensor.

Direct Complexation: The bipyridine moiety of this compound can directly coordinate with metal ions. The binding event can be transduced into an electrochemical signal through changes in the redox properties of the complex or by monitoring the accumulation of the analyte at the electrode surface.

Indicator Displacement Assays: The bipyridine complex can be pre-loaded with an indicator molecule. The binding of the target analyte displaces the indicator, leading to a change in the electrochemical signal.

Catalytic Sensing: The immobilized complex can catalyze a reaction involving the target analyte. The sensor response is then based on the measurement of the catalytic current. For example, a copper-bipyridyl modified electrode has shown electrocatalytic activity towards the oxidation of L-ascorbic acid. nih.gov

Modulation of the Electric Double Layer: The binding of an analyte to the immobilized bipyridine ligand can alter the charge distribution at the electrode-solution interface, which in turn affects the electrochemical signal of a redox probe. Tailoring the surface charge of the self-assembled monolayer can be used to discriminate between chemically similar molecules. biorxiv.org

The carboxylic acid group of this compound can also participate in the recognition process through hydrogen bonding or by influencing the local pH at the electrode surface. The ability to form stable, well-defined modified surfaces makes this ligand a versatile building block for a wide array of electrochemical sensors.

Supramolecular Architectures and Metal Organic Frameworks Mofs Incorporating 2,2 Bipyridine 3 Carboxylic Acid

Design Principles for Hydrogen-Bonded Supramolecular Networks

The design of supramolecular networks using [2,2'-Bipyridine]-3-carboxylic acid is guided by the predictable nature of its non-covalent interactions, primarily hydrogen bonding. The molecule possesses both hydrogen bond donors (the carboxylic acid's hydroxyl group) and acceptors (the nitrogen atoms of the pyridine (B92270) rings and the carbonyl oxygen of the carboxylic acid), making it an ideal candidate for forming extended, self-assembled structures.

Role of the Carboxylic Acid Group in Non-Covalent InteractionsThe carboxylic acid group is pivotal in directing the formation of hydrogen-bonded networks. It can participate in several key interactions:

Carboxylic Acid Dimer: A common and highly stable interaction where two carboxylic acid groups form a pair of O-H···O hydrogen bonds, creating a robust eight-membered ring synthon. This can link two molecules of this compound together.

Acid-Pyridine Heterosynthon: A strong O-H···N hydrogen bond can form between the carboxylic acid of one molecule and a nitrogen atom of the bipyridine ring on an adjacent molecule. This is a fundamental interaction in the crystal engineering of acid-base co-crystals.

Chain and Sheet Formation: Through a combination of these interactions, molecules can assemble into one-dimensional chains or two-dimensional sheets. For instance, acid-pyridine synthons could form chains, which are then linked into sheets through weaker C-H···O or π-π stacking interactions between the bipyridine rings.

Metal-Directed Self-Assembly of Discrete Supramolecular Cages and Helices

While specific examples of discrete cages and helices formed from this compound are not extensively documented in available literature, the principles of metal-directed self-assembly allow for their theoretical design. The bipyridine unit readily coordinates to transition metals in a chelating fashion. vulcanchem.com By combining this ligand with metal ions that have specific coordination geometries (e.g., square planar, tetrahedral, or octahedral), it is possible to construct finite, three-dimensional structures.

For example, a metal ion that favors a 90-degree angle between ligands could, in principle, direct the assembly of four ligand molecules and four metal ions into a molecular square. The single carboxylic acid group would likely be oriented outward from such an assembly, where it could be used for further functionalization or to influence the solubility and intermolecular packing of the cages. The formation of helical structures is also plausible, particularly with metal ions that can induce a twisted conformation in the bipyridine units upon coordination.

Integration of this compound into Coordination Polymers and MOFs

The dual functionality of this compound makes it a prime candidate for building coordination polymers and MOFs. vulcanchem.com The bipyridine moiety can bind to one metal center while the carboxylate group can bind to another, allowing it to act as a bridge.

Synthesis and Structural Characterization of MOFsThe synthesis of MOFs using this ligand would typically involve solvothermal or hydrothermal methods. In this process, the ligand and a metal salt are dissolved in a high-boiling point solvent and heated in a sealed container. Under these conditions, crystals of the MOF can form over hours or days.

Characterization of the resulting MOFs would rely on standard techniques:

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material and to check for structural changes under different conditions.

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center, typically observed by a shift in the C=O stretching frequency compared to the free ligand.

Porosity and Surface Area Properties of this compound-based MOFsDetailed experimental data on the porosity and surface area of MOFs synthesized from this compound are not available in the surveyed literature. However, the properties of such materials would be influenced by several factors:

Network Topology: The way the ligands and metal centers are connected determines the size and shape of the pores.

Interpenetration: The tendency of independent networks to grow through one another, which can significantly reduce the potential void space.

Guest Molecules: The presence of solvent molecules within the pores after synthesis, which must be removed to access the porous interior.

Computational and Theoretical Investigations of 2,2 Bipyridine 3 Carboxylic Acid and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a primary tool for studying organometallic and heterocyclic compounds due to its favorable balance of computational cost and accuracy. DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and distribution of electron density.

In studies of 2,2'-bipyridine (B1663995) (bpy) and its derivatives, DFT has been used to understand how substituents alter the electronic properties of the ligand. For instance, the introduction of amine substituents on the bipyridine rings has been shown to destabilize the π* orbitals of the ligand. rsc.org Conversely, the electron-withdrawing carboxylic acid group in [2,2'-Bipyridine]-3-carboxylic acid is expected to stabilize these orbitals, influencing the molecule's ability to accept electrons.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited. For bipyridine ligands used in metal complexes, the LUMO is often localized on the bipyridine framework, making it central to the photophysical properties of the complex. ossila.com

Table 1: Illustrative DFT-Calculated Properties for Bipyridine Systems
SystemComputational MethodKey FindingReference
5,5′-diamine-2,2′-bpy in a Rhenium complexDFTAmine groups destabilize the bipyridine π* orbital. rsc.org
Ruthenium(II) complexes with bipyridine dicarboxylic acidsDFT (for structural analysis)Confirmed a distorted octahedral geometry around the ruthenium center. rsc.org
2,2´-bipyridine-6,6´-dicarboxylic acid diamidesDFTUsed to analyze conformational behavior and preorganization of ligands for binding f-element ions. researchgate.net

Ab initio methods, which are based on first principles without empirical parameters, are often used to obtain highly accurate results for smaller systems or to benchmark DFT calculations. While more computationally intensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more precise descriptions of electron correlation, which is important for accurately calculating interaction energies and molecular properties.

For carboxylic acids, ab initio calculations have been instrumental in studying the relative energetic stabilities of different conformers. These methods can precisely calculate the energy difference between the syn and anti conformations of the carboxyl group, providing a benchmark for understanding hydrogen bonding and solvent effects.

Prediction of Spectroscopic Signatures

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra from first principles, researchers can assign experimental peaks to specific molecular motions or electronic transitions.

DFT calculations are routinely used to compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements.

For molecules containing carboxylic acid groups, such as 2,3-Pyrazinedicarboxylic acid, DFT calculations allow for a detailed analysis of the vibrational spectra based on the potential energy distribution (PED) of each mode. nih.gov This provides a quantitative assignment of spectral bands to specific vibrations like C=O stretching, O-H bending, and pyridine (B92270) ring modes. nih.gov In studies of hydrogen-bonded systems, theoretical calculations can predict the red shift of N-H or O-H stretching frequencies upon the formation of a hydrogen bond, which is a key diagnostic feature in IR spectroscopy. researchgate.net

Table 2: Typical Calculated Vibrational Frequencies for Functional Groups in Related Molecules
Molecule TypeVibrational ModeTypical Wavenumber Range (cm⁻¹)Key Observation from SimulationReference
Carboxylic Acids (general)C=O stretch (carbonyl)1700-1730Frequency shifts depending on dimerization and H-bonding.
Carboxylic Acids (general)O-H stretch2500-3300 (broad)Sensitive to hydrogen bonding; appears as a very broad band.
Nicotinamide-DMSO ComplexN-H stretch~3400Calculations predicted a red shift of ~190 cm⁻¹ upon H-bonding. researchgate.net
[Ru(bpy)₃]²⁺bpy ring modes750-1600DFT calculations accurately predict major experimental IR bands. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic bipyridine system and potentially lower-energy n→π* transitions involving the nitrogen lone pairs. TD-DFT calculations can predict the wavelength (λ_max) and oscillator strength (intensity) of these transitions. The calculations can also reveal how the carboxyl group and the solvent environment influence the electronic transitions, leading to shifts in the absorption spectrum (solvatochromism). Such analyses are critical in the design of photosensitizers, where tuning the absorption spectrum is key to performance. ossila.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule in a static state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, molecular flexibility, and interactions with surrounding molecules like solvents.

A key area of investigation for this compound using MD would be the conformational equilibrium of the carboxylic acid group. The C-O-H group can exist in two main planar conformations: syn and anti. Quantum mechanical calculations on simple carboxylic acids have shown that the syn conformation is typically more stable in the gas phase. However, MD simulations reveal that in a solution, stabilizing interactions with solvent molecules can lower the free energy of the anti state, making it a significantly populated conformation.

Computational Design of Novel Ligands and Functional Materials Based on this compound

The strategic design of novel molecules for specific applications in catalysis, materials science, and medicine has been significantly advanced by the integration of computational and theoretical methods. Computer-aided design allows for the in silico creation and evaluation of new chemical entities, providing deep insights into their potential properties and functions before their actual synthesis, thereby accelerating the discovery process. azolifesciences.commdpi.com The this compound scaffold is an excellent candidate for such computational exploration due to its inherent modularity. The bipyridyl core provides a robust metal-chelating unit, while the carboxylic acid group at the 3-position offers a versatile anchor for functionalization or interaction with substrates and surfaces.

Computational techniques, particularly Density Functional Theory (DFT), are pivotal in this design process. DFT calculations can accurately predict a wide range of molecular properties, including electronic structure (such as HOMO-LUMO energy gaps), molecular geometries, vibrational frequencies, and reaction energetics. mdpi.com This predictive power enables researchers to screen virtual libraries of derivatives and identify promising candidates with tailored characteristics for specific applications.

Designing Ligands for Enhanced Catalysis and Surface Immobilization

A primary application of computational design in this context is the development of ligands for creating more stable and efficient molecular catalysts. For instance, computational studies on related 2,2'-bipyridine systems have been used to design robust linkers for immobilizing molecular catalysts on semiconductor surfaces. researchgate.netnih.gov Using DFT simulations, researchers can model the attachment of bipyridine-based ligands to a surface, such as silicon. researchgate.net These models can predict the stability of the linker under operational conditions, for example, by calculating the free energy barrier for degradation pathways. researchgate.netnih.gov

In one such study, DFT was used to investigate the instability caused by chlorine atoms present in a linker backbone, which were found to decrease the stability at negative electrode potentials. researchgate.net The computational approach involved:

Creating a virtual library of new bipyridine-derived structures with different substituents (e.g., fluorine-substituted, non-halogenated).

Calculating the free energy barriers for potential degradation reactions for each derivative.

Comparing the calculated stabilities to identify superior designs.

The findings from these computational experiments predicted that non-halogenated structures would exhibit the highest stability, a crucial insight for designing durable functional materials. researchgate.netnih.gov This methodology can be directly applied to derivatives of this compound to design highly stable, surface-anchored catalysts.

The table below illustrates the type of data generated from such a computational screening process for designing stable linkers.

Table 1: Example of Computational Screening Data for Bipyridine-Based Linkers

Linker Derivative (Substituent on bipy Backbone) Calculated Free Energy Barrier for Degradation (kcal/mol) Predicted Stability
Chlorine-substituted 14.9 Moderate
Fluorine-substituted Higher than Chloro- Good
Non-halogenated Highest Very High

This table is representative of findings reported in computational studies on bipyridine linkers. researchgate.net

In Silico Screening for Novel Functional Materials

Beyond stability, computational design can be used to tune the electronic properties of ligands to create functional materials for applications in sensing, optoelectronics, or energy conversion. By systematically modifying the this compound structure with various electron-donating or electron-withdrawing groups, a virtual library of candidate ligands can be generated. DFT calculations can then be performed on these virtual molecules to predict key electronic parameters.

For example, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap is a critical parameter that influences the electronic absorption and emission properties of a molecule, making it relevant for designing photosensitizers or components of solar cells. acs.org Similarly, the calculated binding energy of the ligand to a specific metal ion can predict the stability of the resulting complex, which is essential for developing new catalysts or imaging agents.

The table below provides a hypothetical example of data from an in silico screening of novel ligands derived from this compound, showcasing how computational data is used to identify candidates with desirable properties.

Table 2: Hypothetical DFT-Calculated Properties for Designed Ligand Derivatives

Ligand Derivative (Functional Group Added) HOMO-LUMO Gap (eV) Dipole Moment (Debye) Calculated Binding Energy with Ru(II) (kcal/mol)
This compound (Parent) 4.15 3.5 -45.2
4'-Amino-[2,2'-Bipyridine]-3-carboxylic acid 3.88 4.8 -48.9
4'-Nitro-[2,2'-Bipyridine]-3-carboxylic acid 3.55 6.2 -42.1
4'-Methoxy-[2,2'-Bipyridine]-3-carboxylic acid 3.95 4.1 -47.5

This table is for illustrative purposes to demonstrate the application of computational screening. The values are hypothetical.

This predictive screening allows researchers to prioritize the synthesis of only the most promising candidates, such as the 4'-Amino derivative for applications requiring stronger metal binding or the 4'-Nitro derivative for uses needing a smaller electronic bandgap. This rational design approach, grounded in theoretical calculations, is invaluable for accelerating the development of next-generation functional materials based on the versatile this compound framework.

Advanced Spectroscopic and Characterization Techniques in Research on 2,2 Bipyridine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of [2,2'-Bipyridine]-3-carboxylic acid in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H, ¹³C, and Heteronuclear NMR Studies

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial insights into the molecular structure. In ¹H NMR spectra of bipyridine derivatives, the aromatic protons typically appear in the downfield region, and their specific chemical shifts and coupling patterns are highly sensitive to the position of substituents. For this compound, the protons on the pyridine (B92270) rings will exhibit distinct signals, which can be assigned based on their multiplicity and coupling constants. The acidic proton of the carboxylic acid group is also observable, though its chemical shift can be highly dependent on the solvent and concentration. princeton.edu

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carboxyl carbon atom gives a characteristic signal in the downfield region of the spectrum, typically between 165 and 185 ppm. princeton.edu The chemical shifts of the aromatic carbons in the bipyridine rings are also diagnostic and can be used to confirm the substitution pattern. While some commercial suppliers provide predicted ¹³C NMR data for related compounds like 2,2'-bipyridine (B1663995), experimental data for the specific 3-carboxylic acid derivative is crucial for accurate characterization. hmdb.ca

Heteronuclear NMR techniques, which probe the interaction between different types of nuclei (e.g., ¹H and ¹³C), are also employed to gain a more complete structural picture.

2D NMR Techniques for Connectivity Assignments

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound and its derivatives, two-dimensional (2D) NMR techniques are essential. Experiments such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of chemical bonds, including coordination bonds in metal complexes.

Characterization of Functional Groups and Coordination Bonds

IR spectroscopy is particularly adept at identifying the characteristic vibrational modes of functional groups. In the IR spectrum of this compound, the most prominent bands are associated with the carboxylic acid group. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band, usually in the range of 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region of the spectrum. The vibrations of the bipyridine ring system, including C=C and C=N stretching modes, appear in the 1400-1600 cm⁻¹ region.

When this compound acts as a ligand and coordinates to a metal ion, significant changes in its IR spectrum are observed. The coordination of the pyridine nitrogen atoms to the metal center typically leads to shifts in the bipyridine ring vibrational modes. Furthermore, if the carboxylate group is involved in coordination, the C=O stretching frequency will shift, providing evidence of the coordination mode (e.g., monodentate, bidentate bridging). In some ruthenium complexes with related bipyridine dicarboxylic acids, the non-participation of the COOH group in coordination was confirmed by the retention of the IR band around 3375–3387 cm⁻¹. rsc.org

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. Raman is often more sensitive to non-polar bonds and can be particularly useful for studying the symmetric vibrations of the bipyridine ring system. In studies of carboxylic acids in solution, Raman spectroscopy has been used to investigate intermolecular interactions and the formation of dimers and other oligomeric species. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including metal complexes of this compound. nih.govunl.edu In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and the solvent is evaporated, leaving behind charged molecular ions. This technique allows for the gentle transfer of intact molecular ions into the gas phase, minimizing fragmentation and enabling the accurate determination of the molecular weight of the complex.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with exceptional accuracy. Unlike standard mass spectrometry, which measures nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places. This high level of precision allows for the calculation of an unambiguous elemental formula.

For this compound, with the molecular formula C₁₁H₈N₂O₂, the theoretical monoisotopic mass is 200.058578 Da. An HRMS analysis would aim to find an experimental m/z value that matches this theoretical mass with a very low margin of error, typically less than 5 parts per million (ppm). This confirmation is crucial to distinguish it from other potential compounds or impurities.

In a typical HRMS experiment, the compound is ionized, often forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The instrument then measures the m/z of these ions. The confirmation of the expected accurate mass provides definitive evidence of the compound's elemental composition. While specific experimental data for this compound is not widely published, the expected accurate masses for common adducts are well-defined.

Table 1: Theoretical Accurate Mass Data for this compound Adducts This table is based on theoretical calculations for C₁₁H₈N₂O₂.

Adduct Ion Molecular Formula of Adduct Theoretical m/z
[M+H]⁺ [C₁₁H₉N₂O₂]⁺ 201.06586
[M+Na]⁺ [C₁₁H₈N₂O₂Na]⁺ 223.04780
[M+K]⁺ [C₁₁H₈N₂O₂K]⁺ 239.02174

X-ray Diffraction: Single Crystal and Powder Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is applied in two primary forms: Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, yielding a diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. mdpi.com It is essential for confirming the phase purity of a bulk sample, identifying different polymorphs (different crystal structures of the same compound), and monitoring structural changes during chemical processes. mdpi.com While PXRD does not provide the atomic-level detail of SCXRD, it is an indispensable tool for routine characterization and quality control.

Despite the importance of these techniques, a search of the Cambridge Structural Database (CSD) and broader scientific literature did not yield publicly available, complete crystal structure data for the free ligand, this compound. Such data for related compounds, however, demonstrates the power of the technique. rsc.orgresearchgate.net The acquisition of crystal structure data for this compound would be a valuable contribution to the field, enabling a deeper understanding of its solid-state behavior and guiding its use in crystal engineering and materials design.

Table 2: Illustrative Crystallographic Data Parameters from a Single-Crystal XRD Experiment No published crystal structure for this compound was found. This table illustrates the type of data that would be reported.

Parameter Reported Value
Chemical Formula C₁₁H₈N₂O₂
Formula Weight 200.19 g/mol
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z (molecules/unit cell) Data not available

Emerging Research Frontiers and Future Prospects for 2,2 Bipyridine 3 Carboxylic Acid in Chemical Science

Integration into Bio-inspired Systems and Hybrid Materials

The design of bio-inspired and hybrid materials involves mimicking biological systems or combining organic and inorganic components to create materials with novel properties. The [2,2'-Bipyridine]-3-carboxylic acid ligand is a prime candidate for constructing such sophisticated systems.

Research on related bipyridine dicarboxylic acids has demonstrated their significant potential in bio-inspired applications. For instance, ruthenium(II) complexes containing 2,2′-bipyridine-4,4′-dicarboxylic acid and 2,2′-bipyridine-5,5′-dicarboxylic acid have been synthesized and studied for their interaction with biological macromolecules. rsc.orgresearchgate.net These studies revealed that the complexes can bind to DNA, specifically through groove binding, and also interact with proteins like bovine serum albumin (BSA). rsc.orgresearchgate.netrsc.org The incorporation of carboxylic acid groups was shown to influence the DNA/protein binding affinity and antioxidant activity. rsc.orgresearchgate.net These findings highlight a pathway where this compound could be used to develop metal-based therapeutic agents or diagnostic tools whose biological activity is fine-tuned by the strategic placement of the carboxyl group.

In the realm of hybrid materials, the covalent grafting of metal complexes onto solid supports is a key strategy. A notable example, though using a related ligand, involves immobilizing a europium bipyridine carboxylate complex onto the inner surface of mesoporous silica (B1680970) (MCM-41). This process creates a luminescent inorganic-organic hybrid material. The carboxylic acid function is crucial for reacting with the modified silica surface to form a stable, covalent bond. This approach could be readily adapted for this compound to create new classes of solid-state sensors or light-emitting devices.

Furthermore, bipyridine-based ligands are fundamental in the construction of Metal-Organic Frameworks (MOFs). Research on 2,2′-bipyridine-5,5′-dicarboxylic acid has led to the synthesis of 3D MOFs with interesting magnetic properties. researchgate.net The bipyridine unit and the carboxylate groups coordinate with metal ions (like Mn(II) or Zn(II)) to build extended, porous structures. researchgate.net The asymmetric nature of this compound could introduce complexity and new topologies in MOFs, potentially leading to materials with applications in catalysis, gas storage, or drug delivery.

Research AreaKey Finding / Potential ApplicationRelevant Compound(s)
Bio-inspired Complexes Ruthenium complexes show DNA/protein binding and antioxidant properties, influenced by the carboxylic acid group.Ruthenium(II) complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid and 2,2′-bipyridine-5,5′-dicarboxylic acid. rsc.orgresearchgate.netrsc.org
Hybrid Materials Covalent attachment of a Europium complex to mesoporous silica creates a luminescent material.Europium complex with a bipyridine carboxylate ligand.
Metal-Organic Frameworks Formation of 3D frameworks with magnetic properties.Manganese and Zinc complexes with 2,2′-bipyridine-5,5′-dicarboxylic acid. researchgate.net

Advances in Smart Materials and Responsive Systems

Smart materials, which respond to external stimuli such as pH, light, or specific molecules, are at the forefront of materials science. The structure of this compound is inherently suited for incorporation into such systems. The bipyridine moiety acts as a signaling unit upon metal chelation, while the carboxylic acid group can act as a pH-responsive element or an anchoring point.

While direct studies on this compound in this context are emerging, research on its isomers provides a clear blueprint for its potential. The ability of bipyridine dicarboxylic acids to form luminescent metal complexes is a key property that can be harnessed for sensor development. smolecule.com The luminescence of these complexes can be modulated by the presence of specific analytes, forming the basis of an optical sensor. For example, a nano optical sensor based on a platinum-bipyridine complex has been developed for the sensitive detection of 3-Nitrotyrosine, a biomarker for liver cirrhosis. nih.gov This demonstrates the high selectivity and sensitivity that can be achieved with bipyridine-based systems.

The carboxylic acid group imparts pH sensitivity. At different pH values, the carboxyl group can be protonated (-COOH) or deprotonated (-COO⁻), which can alter the electronic properties of the ligand and the stability or reactivity of its metal complexes. This pH-dependent behavior could be used to design "smart" systems that release a payload (like a drug) or switch on a signal (like luminescence) only under the specific pH conditions found in a target environment, such as a tumor. The potential for this compound and its derivatives to act as building blocks for sensors is a significant area of ongoing research. smolecule.com

Role in Sustainable Chemistry and Energy Applications

Sustainable chemistry focuses on developing environmentally benign processes and renewable energy solutions. This compound and its derivatives are playing an important role in this field, particularly in catalysis and solar energy conversion.

In energy applications, the related 2,2′-bipyridine-4,4′-dicarboxylic acid (dcbpy) is a cornerstone ligand for synthesizing photosensitizer dyes used in Dye-Sensitized Solar Cells (DSSCs). ossila.com In these devices, a ruthenium complex containing the dcbpy (B11939525) ligand is adsorbed onto a semiconductor surface like titanium dioxide (TiO₂). The carboxylic acid groups are essential as they form strong ester-like linkages with the TiO₂ surface, ensuring efficient electronic coupling and stable anchoring of the dye. ossila.com This principle is directly transferable to this compound, where its single carboxyl group could serve as an effective anchor for grafting molecular catalysts or photosensitizers onto semiconductor surfaces for solar fuel production or photovoltaics.

Recent research has also highlighted the use of bipyridine dicarboxylic acid complexes in other energy storage and conversion technologies. An iron complex with a dcbpy derivative has been developed as a high-potential catholyte for aqueous iron redox flow batteries, offering a cost-effective solution for large-scale energy storage. sigmaaldrich.com

In the area of sustainable catalysis, metal complexes of these ligands are being explored for their ability to promote important chemical transformations. For example, zinc/lanthanide coordination polymers using 2,2′-bipyridine-4,4′-dicarboxylic acid have been shown to be effective catalysts for the cycloaddition of CO₂ to epoxides, a reaction that converts a greenhouse gas into valuable chemicals. sigmaaldrich.com

Application AreaFunction of Bipyridine Carboxylic AcidExample System
Dye-Sensitized Solar Cells Anchors photosensitizer dye to TiO₂ surface for efficient electron injection.Ruthenium complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid. ossila.com
Redox Flow Batteries Forms a high redox potential catholyte for energy storage.Iron complex with a dcbpy derivative. sigmaaldrich.com
CO₂ Catalysis Forms a coordination polymer that catalyzes the conversion of CO₂.Zinc/Lanthanide complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid. sigmaaldrich.com

Interdisciplinary Research Directions and Collaborations

The diverse applications of this compound highlight its role as a bridge between multiple scientific disciplines. Research on this compound and its derivatives necessitates collaboration between experts in organic synthesis, inorganic and coordination chemistry, materials science, and biology.

Chemistry and Materials Science: The synthesis of the ligand itself is a task for organic chemists. Its subsequent use to build complex structures like MOFs or hybrid materials requires the expertise of inorganic and materials chemists. researchgate.net The characterization of these materials' properties, such as porosity, luminescence, or catalytic activity, involves a deep understanding of solid-state chemistry and physics.

Chemistry and Biology/Medicine: The development of bio-inspired systems for therapeutic or diagnostic purposes is a highly interdisciplinary field. It requires coordination chemists to design and synthesize metal complexes, and biochemists and cell biologists to evaluate their interactions with DNA, proteins, and cells to assess their activity and potential as anticancer agents or biosensors. rsc.orgresearchgate.netrsc.org

Chemistry and Engineering: The integration of these molecules into functional devices like solar cells, batteries, or sensors bridges the gap between fundamental chemistry and applied engineering. nih.govossila.comsigmaaldrich.com Chemists design the molecules with the desired electronic and chemical properties, while engineers work on fabricating, optimizing, and scaling up the devices for practical applications.

The future of research on this compound will undoubtedly be driven by such interdisciplinary collaborations. As synthetic methods become more advanced and our understanding of structure-property relationships deepens, this versatile molecule is poised to become a key component in the development of next-generation technologies for health, energy, and environmental sustainability.

Q & A

Q. What are the common applications of [2,2'-Bipyridine]-3-carboxylic acid in coordination chemistry?

The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Co, Ni, Ru) for applications in:

  • Detection systems : Colorimetric sensors for ions or small molecules due to ligand-metal charge transfer (LMCT) effects .
  • Coordination polymers : Structural frameworks with tunable porosity for gas storage (e.g., CO₂) or catalysis .
  • Luminescent materials : Ruthenium(II) complexes for electrochemiluminescence (ECL) biosensors . Methodological tip: Use UV-Vis spectroscopy to monitor complexation via shifts in absorption maxima (~280–350 nm for π→π* transitions) .

Q. How can I synthesize and purify this compound metal complexes?

  • Conventional synthesis : React the ligand with metal salts (e.g., CoCl₂·6H₂O) in ethanol/water under reflux. Adjust pH to 6–7 to avoid ligand protonation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10–15 minutes vs. 6 hours) while maintaining yield. Ideal for air-sensitive complexes .
  • Purification : Recrystallize from DMF/ethanol mixtures or use column chromatography with silica gel (eluent: CHCl₃/MeOH 9:1) .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Skin/eye irritation (GHS Category 2/2A) and respiratory irritation (Category 3). Avoid dust formation .
  • Protective measures : Use fume hoods, nitrile gloves, and safety goggles. Equip labs with emergency eye-wash stations .
  • Waste disposal : Neutralize acidic residues before disposal under local regulations .

Advanced Research Questions

Q. How do substituent positions (3,3' vs. 4,4') on bipyridine ligands influence metal complex properties?

  • Electronic effects : 3,3'-carboxylic groups enhance π-backbonding in Ru(II) complexes, red-shifting ECL emissions compared to 4,4'-derivatives .
  • Steric effects : 3,3'-substituents create asymmetric coordination environments, altering catalytic selectivity in asymmetric synthesis .
  • Methodological validation : Compare DFT-calculated HOMO-LUMO gaps (HyperChem/Gaussian) with experimental electrochemical data (cyclic voltammetry) .

Q. What strategies resolve contradictions in spectroscopic data for mixed-ligand complexes?

  • Case example : Discrepancies in FT-IR ν(C=O) stretches (theoretical vs. experimental) arise from solvent polarity or hydrogen bonding. Use deuterated solvents for consistency .
  • Multi-technique approach : Cross-validate using:
  • Magnetic susceptibility : Confirm oxidation states (e.g., high-spin Co(II) vs. low-spin Fe(II)).
  • TGA : Correlate thermal stability with ligand denticity .

Q. How can computational modeling improve the design of bipyridine-based MOFs for CO₂ adsorption?

  • Ligand substitution : Replace 10–15% of biphenyl-4,4'-dicarboxylic acid (BPDC) with [2,2'-Bipyridine]-3,3'-dicarboxylic acid in Al-MOFs. This introduces nitrogen sites for stronger CO₂ binding via Lewis acid-base interactions .
  • Simulation tools : Use Materials Studio to predict adsorption isotherms and pore geometry .

Q. Why do certain bipyridine-carboxylic acid derivatives exhibit anti-mycobacterial activity?

  • Structure-activity relationship (SAR) : The 3-carboxyl group chelates essential metal ions (e.g., Mg²⁺) in mycobacterial enzymes (e.g., prolyl hydroxylase), disrupting metabolic pathways .
  • Experimental validation : Perform MIC assays against Mycobacterium tuberculosis H37Rv, using pyridine-2-carboxylic acid as a positive control .

Data Contradiction Analysis

Q. Conflicting reports on catalytic efficiency of Co(II) complexes in oxidation reactions: How to troubleshoot?

  • Potential causes :
  • Ligand-to-metal ratio : Excess ligand (>1:1 molar ratio) can inhibit catalysis by saturating coordination sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize active Co(III) intermediates better than ethanol .
    • Resolution : Optimize reaction conditions via Design of Experiments (DoE) with variables like pH, solvent, and ligand ratio .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.